4-Ethyl-1,3-thiazole-5-carboxylic acid 4-Ethyl-1,3-thiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 126889-07-4
VCID: VC21171626
InChI: InChI=1S/C6H7NO2S/c1-2-4-5(6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9)
SMILES: CCC1=C(SC=N1)C(=O)O
Molecular Formula: C6H7NO2S
Molecular Weight: 157.19 g/mol

4-Ethyl-1,3-thiazole-5-carboxylic acid

CAS No.: 126889-07-4

Cat. No.: VC21171626

Molecular Formula: C6H7NO2S

Molecular Weight: 157.19 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-1,3-thiazole-5-carboxylic acid - 126889-07-4

Specification

CAS No. 126889-07-4
Molecular Formula C6H7NO2S
Molecular Weight 157.19 g/mol
IUPAC Name 4-ethyl-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C6H7NO2S/c1-2-4-5(6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9)
Standard InChI Key JUJNNKYDFBHNOW-UHFFFAOYSA-N
SMILES CCC1=C(SC=N1)C(=O)O
Canonical SMILES CCC1=C(SC=N1)C(=O)O

Introduction

Case Studies

A study evaluating the efficacy of various derivatives of thiazole compounds found that specific substitutions on the thiazole ring could significantly enhance activity against bacterial strains such as Staphylococcus epidermidis. Some derivatives showed up to eight times greater activity compared to standard antibiotics like nitrofurantoin.

  • Preparation Methods

Synthetic Routes

The synthesis of 4-Ethyl-1,3-thiazole-5-carboxylic acid typically involves cyclization reactions with appropriate precursors. A common method includes the reaction of ethyl isocyanoacetate with α-oxodithioesters in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in ethanol.

Industrial Production

For industrial applications, production methods are optimized for large-scale synthesis, often utilizing continuous flow reactors and automated systems to ensure high yield and purity.

  • Pharmacokinetics and Toxicology

Pharmacokinetics

The pharmacokinetic profile of 4-Ethyl-1,3-thiazole-5-carboxylic acid suggests good absorption due to its lipophilicity, which may facilitate its distribution within biological systems.

Toxicology

Preliminary assessments indicate a low toxicity profile for this compound, making it a promising candidate for therapeutic applications against resistant bacterial strains.

4-Ethyl-1,3-thiazole-5-carboxylic acid represents a significant area of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Ongoing research into its mechanisms of action and efficacy against resistant pathogens will be crucial for developing new antimicrobial agents based on this compound.

Further studies are warranted to explore its full potential in clinical settings and to evaluate its safety and effectiveness in treating various infections caused by antibiotic-resistant organisms.

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